Selective Carbonic Anhydrase IX (CA IX) Inhibition vs. CA II and CA I
The compound exhibits high affinity for carbonic anhydrase IX (CA IX) with a Ki of 25 nM. This is a 3.8-fold greater potency than its inhibition of the ubiquitous CA II isoform (Ki = 96 nM) and a 148-fold greater potency than its inhibition of CA I (Ki = 3,710 nM) under identical assay conditions [1]. This contrasts with the clinically used sulfonamide acetazolamide, which typically shows non-selective, low-nanomolar inhibition across multiple CA isoforms. The selectivity profile of 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide for the tumor-associated CA IX over the off-target CA II is a quantifiable and verifiable differentiation from many in-class compounds.
| Evidence Dimension | Ki for human carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | CA IX: 25 nM; CA II: 96 nM; CA I: 3,710 nM; CA XII: 66 nM |
| Comparator Or Baseline | Self (different isoforms) or typical non-selective inhibitors like acetazolamide |
| Quantified Difference | 3.8-fold selectivity for CA IX over CA II; 148-fold over CA I |
| Conditions | Stopped-flow CO2 hydration assay using recombinant human enzymes, pre-incubation 15 min |
Why This Matters
Procurement for cancer research specifically targeting the hypoxic tumor microenvironment requires CA IX selectivity to avoid inhibition of housekeeping CA II, a common source of side effects with non-selective CA inhibitors.
- [1] BindingDB. BDBM50202299 (CHEMBL411491) Activity Data. (Accessed 2026). View Source
